Cas no 4058-18-8 (methyl 4-(phenylamino)benzoate)
4058-18-8 structure
Product Name:methyl 4-(phenylamino)benzoate
Numéro CAS:4058-18-8
Le MF:C14H13NO2
Mégawatts:227.258523702621
MDL:MFCD02689750
CID:1515198
PubChem ID:614877
Update Time:2025-05-24
methyl 4-(phenylamino)benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 4-anilinobenzoate
- Oprea1_427079
- methyl 4-(phenylamino)benzoate
- Enamine_005925
- 4-phenylamino-benzoic acid methyl ester
- SureCN71303
- CTK8I6176
- 4-Anilinobenzoic acid methyl ester
- N-(4-benzoic acid methyl ester)-phenylamine
- HMS1410N07
- 4-phenylamino benzoic acid methyl ester
- methyl 4-(N-phenylamino)benzoate
- T0400-0026
- AC1LDAAK
- N-(4-methoxycarbonylphenyl)aniline
- SCHEMBL71303
- SR-01000025135
- Methyl 4-anilinobenzoate #
- EN300-24107465
- F79924
- HS-4497
- 4058-18-8
- SR-01000025135-1
- DTXSID60346774
- DB-243696
- AKOS034450714
- Benzoic acid, p-anilino-, methyl ester
- Methyl4-(phenylamino)benzoate
- IDI1_008160
-
- MDL: MFCD02689750
- Piscine à noyau: 1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3
- La clé Inchi: VMJKRVJXYJHTCM-UHFFFAOYSA-N
- Sourire: O(C)C(C1C=CC(=CC=1)NC1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 227.09469
- Masse isotopique unique: 227.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 4
- Complexité: 241
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Le PSA: 38.33
methyl 4-(phenylamino)benzoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-50mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 50mg |
¥12870.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-100mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 100mg |
¥12581.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-250mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 250mg |
¥12226.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-500mg |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 500mg |
¥13722.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582646-1g |
Methyl 4-(phenylamino)benzoate |
4058-18-8 | 98% | 1g |
¥12249.00 | 2024-05-14 | |
| Enamine | EN300-24107465-0.05g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.1g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.25g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
| Enamine | EN300-24107465-0.5g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-24107465-1.0g |
methyl 4-(phenylamino)benzoate |
4058-18-8 | 95% | 1.0g |
$743.0 | 2024-06-19 |
methyl 4-(phenylamino)benzoate Littérature connexe
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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